Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate
Overview
Description
Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate is a complex organic compound with a molecular formula of C13H17N3O4S2 and a molecular weight of 343.4 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate under basic conditions, followed by sulfonation with chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of solvents such as dioxane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
Ethyl 2-((2-(benzo[d]thiazole-2-sulfonamido)ethyl)amino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazol-2-ylsulfonylamino)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-2-20-12(17)9-14-7-8-15-22(18,19)13-16-10-5-3-4-6-11(10)21-13/h3-6,14-15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNHRCZHENQCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCNS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619122 | |
Record name | Ethyl N-{2-[(1,3-benzothiazole-2-sulfonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620628-51-5 | |
Record name | Ethyl N-{2-[(1,3-benzothiazole-2-sulfonyl)amino]ethyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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